2,3,4-Trichloro-1-fluoro-5-nitrobenzene
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Description
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves strategic halogenation and nitration reactions to introduce the desired functional groups onto the benzene ring. For compounds similar to 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, methodologies often include direct halogenation followed by nitration or vice versa, depending on the desired substituent pattern and the reactivity of the starting materials. A related synthesis pathway involves the nitration of commercial 2-fluoro-1,4-dimethoxybenzene to introduce a nitro group, demonstrating the type of chemical transformations applicable for synthesizing complex halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes, including 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, is significantly influenced by the electronic effects of the substituents. Halogens act as electron-withdrawing groups through inductive effects, while the nitro group contributes to resonance stabilization. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, revealing details about bond lengths, angles, and the overall geometry of the molecule. The structure of related compounds has been confirmed using these techniques, indicating the importance of structural analysis in understanding the behavior of halogenated nitrobenzenes (Sweeney, McArdle, & Aldabbagh, 2018).
Safety And Hazards
While specific safety and hazard information for 2,3,4-Trichloro-1-fluoro-5-nitrobenzene is not available, similar compounds like 1,2,3-Trichloro-5-nitrobenzene are classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This suggests that 2,3,4-Trichloro-1-fluoro-5-nitrobenzene may also pose similar hazards.
properties
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3FNO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVKEEYBJIRRGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548931 |
Source
|
Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
CAS RN |
104455-89-2 |
Source
|
Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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